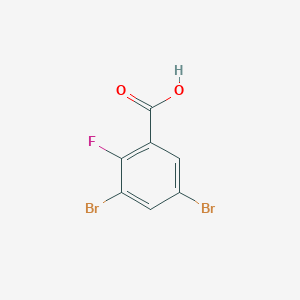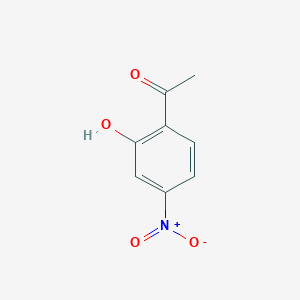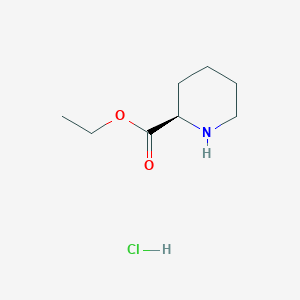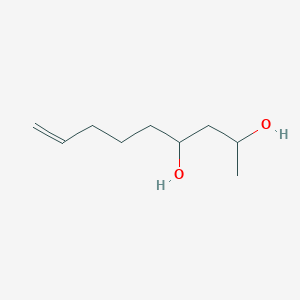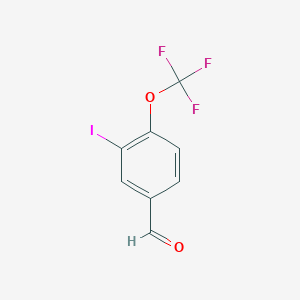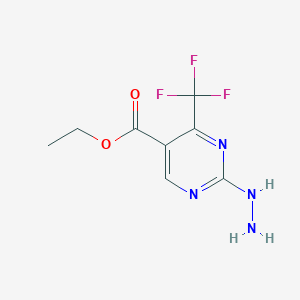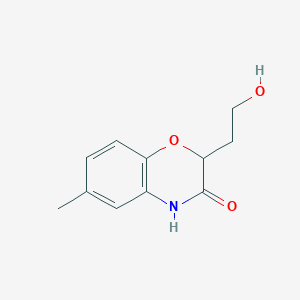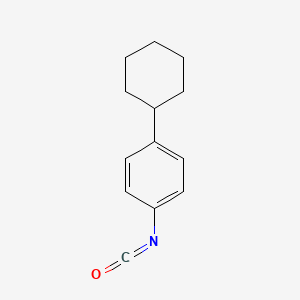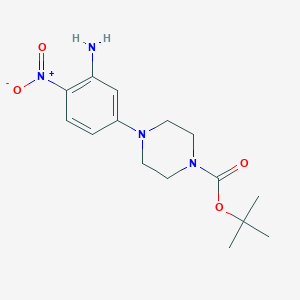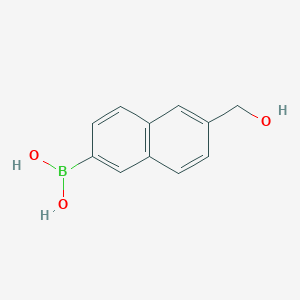
1-(Dibromomethyl)-2-fluorobenzene
Übersicht
Beschreibung
1-(Dibromomethyl)-2-fluorobenzene is a halogenated aromatic compound that contains bromine and fluorine substituents. This compound is of interest due to its potential as a precursor in various organic transformations, including those that involve the formation of benzynes and other reactive intermediates.
Synthesis Analysis
The synthesis of related dibromomethyl compounds has been reported in the literature. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a multi-step process that includes nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions being optimized for factors such as raw material rate, reaction time, and temperature . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of 1-(dibromomethyl)-2-fluorobenzene.
Molecular Structure Analysis
While the specific molecular structure of 1-(dibromomethyl)-2-fluorobenzene is not discussed in the provided papers, the structure of related nickel(II) dibromide complexes was determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at the nickel center . This information, although not directly related to 1-(dibromomethyl)-2-fluorobenzene, highlights the importance of X-ray crystallography in determining the geometry of halogenated aromatic compounds.
Chemical Reactions Analysis
The reactivity of halogenated benzenes, including those with bromine and fluorine substituents, is a subject of interest in organometallic chemistry. Fluorobenzenes are known to bind weakly to metal centers due to the electron-withdrawing effect of fluorine, which makes them useful as solvents or ligands in transition-metal-based catalysis . Moreover, the Suzuki–Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids has been used to synthesize fluorinated para-terphenyls, demonstrating the compound's utility in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be influenced by the pattern of fluorination. For example, fluorinated distyrylbenzene derivatives were synthesized to study the effect of fluorine substitution on molecular properties and solid-state organization . Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene was determined, showing a layered monoclinic structure stabilized by C–H⋯F–C hydrogen bonding, which is relevant to understanding the intermolecular interactions in polyfluoro-substituted benzenes .
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, including compounds similar to 1-(Dibromomethyl)-2-fluorobenzene, have been recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of these molecules, affecting their ability to donate π-electron density. This characteristic makes them suitable as non-coordinating solvents or as ligands in metal complexes, enabling precise control over reaction mechanisms and outcomes in catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Synthesis and Chemical Transformations
The synthesis and chemical transformation of fluorinated benzenes are vital for producing various pharmaceutical and agricultural chemicals. Research on the degradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, has shown the potential for biodegradation of these compounds, which are used as intermediates in industrial synthesis. This research opens up pathways for environmentally friendly degradation processes for these otherwise persistent pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Photophysical Properties and Applications
The study of photophysical properties of fluorobenzenes, including their excited-state behaviors and interactions, is crucial for developing advanced materials and technologies. For instance, the excited-state distortions in fluorobenzenes have been studied to understand their photochemical reactions better. Such research is fundamental for applications in photodynamic therapy, organic photovoltaics, and molecular electronics, where the control over excited-state dynamics is critical (Li & Lopez, 2022).
Environmental Degradation
The environmental impact and degradation pathways of fluorinated compounds, including 1-(Dibromomethyl)-2-fluorobenzene, are significant for understanding their lifecycle and potential environmental hazards. Studies on the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions have shown the feasibility of degrading these compounds using rhodium-based catalytic systems. This research is pivotal for developing methods to mitigate the environmental release of fluorinated organic compounds (Baumgartner & McNeill, 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes precautions that need to be taken while handling, storing, and disposing of the compound.
Zukünftige Richtungen
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.
Eigenschaften
IUPAC Name |
1-(dibromomethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGJCDLAMBUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298739 | |
| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzal bromide | |
CAS RN |
220141-76-4 | |
| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(dibromomethyl)-2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
